Introduction: Navigating the Landscape of Substituted Tetrahydrofurans

Introduction: Navigating the Landscape of Substituted Tetrahydrofurans

An In-Depth Technical Guide to 2,5-Dimethyltetrahydro-3-furanol and Its Synthetic Precursor

The tetrahydrofuran (THF) scaffold is a cornerstone in organic chemistry, prevalent in a myriad of natural products, pharmaceuticals, and industrial chemicals. Its unique combination of ether functionality and a five-membered ring imparts specific solubility, stability, and reactivity characteristics. While simple substituted THFs are well-documented, the specific compound 2,5-Dimethyltetrahydro-3-furanol presents a case of a molecule with significant potential, yet sparse direct literature. This guide, therefore, adopts a comprehensive approach by first detailing the chemistry of its immediate and more extensively studied synthetic precursor, 2,5-Dimethyltetrahydro-3-furanone .

The rationale for this approach is twofold: firstly, the chemical and physical properties of the furanone provide a strong foundation for predicting the behavior of the target furanol. Secondly, the most direct and logical synthetic route to 2,5-Dimethyltetrahydro-3-furanol is through the reduction of the corresponding ketone. By understanding the precursor, we unlock the pathway to the desired alcohol. This whitepaper will provide an in-depth analysis of the structure, properties, synthesis, and applications of 2,5-Dimethyltetrahydro-3-furanone, followed by a detailed protocol for its conversion to 2,5-Dimethyltetrahydro-3-furanol, and an expert projection of the latter's properties and potential applications. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this chemical family.

Part 1: The Precursor - 2,5-Dimethyltetrahydro-3-furanone

Chemical Structure and Stereoisomerism

2,5-Dimethyltetrahydro-3-furanone is a cyclic ketone with the molecular formula C₆H₁₀O₂. The structure consists of a five-membered tetrahydrofuran ring with methyl groups at the C2 and C5 positions and a carbonyl group at the C3 position. The presence of two chiral centers at C2 and C5 leads to the existence of stereoisomers. Specifically, there are cis and trans diastereomers, each of which exists as a pair of enantiomers.

The cis isomer has both methyl groups on the same face of the ring, while the trans isomer has them on opposite faces. This stereochemistry significantly influences the molecule's physical properties and biological activity.

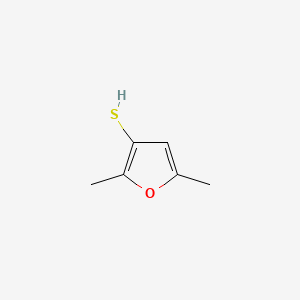

Caption: Stereoisomers of 2,5-Dimethyltetrahydro-3-furanone.

Physicochemical Properties

The properties of 2,5-Dimethyltetrahydro-3-furanone are summarized in the table below. These have been compiled from various sources and calculated values where experimental data is unavailable.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | Cheméo |

| Molecular Weight | 114.14 g/mol | Cheméo |

| Appearance | Colorless liquid | |

| Boiling Point (calc.) | 442.06 K (168.91 °C) | Joback Method, Cheméo |

| Melting Point (calc.) | Not available | |

| Density | Not available | |

| Solubility | Log10 of Water solubility in mol/l: -0.82 | Crippen Method, Cheméo |

| Octanol/Water Partition Coefficient (LogP) | 0.753 | Crippen Method, Cheméo |

| Refractive Index | Not available | |

| Enthalpy of Vaporization (calc.) | 37.66 kJ/mol | Joback Method, Cheméo |

Synthesis of 2,5-Dimethyltetrahydro-3-furanone

The synthesis of substituted furanones is a topic of significant interest. A common approach involves the cyclization of appropriate precursors. For instance, the synthesis of the related and highly valuable flavor compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), often starts from methylglyoxal, which undergoes a coupling reaction to form an intermediate that then cyclizes.[1]

A plausible synthetic route to 2,5-Dimethyltetrahydro-3-furanone can be envisioned through the catalytic hydrogenation of 2,5-dimethyl-3(2H)-furanone. The hydrogenation of the double bond in the furanone ring would yield the desired saturated ketone. This approach benefits from the commercial availability of various furanone derivatives.

Caption: Stereoisomers of 2,5-Dimethyltetrahydro-3-furanol.

Predicted Physicochemical Properties

While experimental data for 2,5-Dimethyltetrahydro-3-furanol is not readily available, we can predict its key properties based on its structure and by analogy with similar compounds like tetrahydrofuran-3-ol. [2][3]

| Property | Predicted Value | Rationale |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Colorless liquid | Similar to other small furanols. |

| Boiling Point | Higher than the ketone (approx. 180-200 °C) | The presence of the hydroxyl group allows for hydrogen bonding, increasing intermolecular forces. Tetrahydrofuran-3-ol has a boiling point of 179 °C. [4] |

| Solubility in Water | Higher than the ketone | The hydroxyl group will increase polarity and hydrogen bonding capacity with water. |

| Octanol/Water Partition Coefficient (LogP) | Lower than the ketone | Increased polarity will favor the aqueous phase. |

Proposed Synthesis: Reduction of 2,5-Dimethyltetrahydro-3-furanone

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent will determine the stereoselectivity of the reaction.

Caption: Proposed synthesis of 2,5-Dimethyltetrahydro-3-furanol.

Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a standard, mild reduction of a cyclic ketone. The choice of sodium borohydride (NaBH₄) is based on its ease of handling and good selectivity for ketones in the presence of other functional groups.

Materials:

-

2,5-Dimethyltetrahydro-3-furanone (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (solvent)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve 2,5-Dimethyltetrahydro-3-furanone in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Characterization: The resulting 2,5-Dimethyltetrahydro-3-furanol can be further purified by column chromatography or distillation if necessary. The structure and purity should be confirmed by NMR spectroscopy (¹H and ¹³C), IR spectroscopy (to confirm the appearance of an O-H stretch and disappearance of the C=O stretch), and mass spectrometry.

Causality in Experimental Choices:

-

Methanol as Solvent: It is a protic solvent that is compatible with NaBH₄ and effectively dissolves the ketone.

-

Ice Bath Cooling: The reaction is exothermic, and cooling prevents side reactions and ensures controlled reduction.

-

Slow Addition of NaBH₄: This prevents a rapid, uncontrolled reaction and potential boil-over of the solvent.

-

NH₄Cl Quench: This neutralizes any remaining borohydride and hydrolyzes the borate-ester intermediate to the desired alcohol.

Potential Applications

The applications of 2,5-Dimethyltetrahydro-3-furanol are likely to be in similar domains as its precursor and other furan derivatives.

-

Flavor and Fragrance: The introduction of the hydroxyl group will alter the odor profile from that of the ketone. It may introduce woody, fruity, or floral notes, making it a valuable new ingredient for perfumers and flavorists.

-

Pharmaceutical Intermediate: As with its ketone precursor, the furanol can serve as a building block for more complex molecules. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, to build analogs of existing drugs or new chemical entities. [4]* Specialty Solvent: The unique combination of an ether and an alcohol in a cyclic structure could give it interesting solvent properties, particularly for polar compounds.

Part 3: Safety and Handling

The following safety information is based on data for related compounds such as 2,5-dimethyltetrahydrofuran and tetrahydrofuran-3-ol. A specific safety data sheet for 2,5-Dimethyltetrahydro-3-furanol should be consulted if available.

-

General Hazards: Assumed to be a flammable liquid and vapor. May cause eye, skin, and respiratory irritation. [3]* Handling: Use in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Conclusion

2,5-Dimethyltetrahydro-3-furanol represents a valuable, yet underexplored, member of the substituted tetrahydrofuran family. While direct data is limited, a thorough understanding of its synthetic precursor, 2,5-Dimethyltetrahydro-3-furanone, provides a clear and logical pathway to its synthesis and a solid basis for predicting its properties. The proposed reduction of the furanone is a robust and scalable method to access this target molecule. The potential applications of 2,5-Dimethyltetrahydro-3-furanol in the flavor, fragrance, and pharmaceutical industries are significant, warranting further investigation into its synthesis, stereochemical control, and specific properties. This guide provides the foundational knowledge and practical protocols necessary for researchers to begin exploring the potential of this promising compound.

References

-

Green Chemistry. (n.d.). Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. RSC Publishing. Retrieved from [Link]

-

Solubility of Things. (n.d.). Tetrahydrofuran-3-ol. Retrieved from [Link]

-

RWTH Publications. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. Retrieved from [Link]

-

SCM Pioneering. (n.d.). Furanone: A Versatile Flavor Enhancer with Wide Applications in Food, Tobacco, Beverages, and Chemical Industry. Retrieved from [Link]

-

ACS Publications. (2018, November 19). DFT Calculations of Hydrogenation of 2(5H)-Furanone over Ni-, Rh-, Pd-, and Pt-Metal Surfaces Considering the Effects of Subsurface H Atoms. The Journal of Physical Chemistry C. Retrieved from [Link]

-

MDPI. (2019, September 24). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]

-

PMC. (2024, July 11). Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)-Furanones by a Cycloisomerization-Addition Cascade. Retrieved from [Link]

-

(2026, February 27). Boosting Flavor Profiles: The Role of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

-

Cheméo. (n.d.). 2,5-Dimethyltetrahydrofuran-3-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-Furanol, tetrahydro-. Retrieved from [Link]